molecular formula C20H22N4O3 B11571460 2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11571460
M. Wt: 366.4 g/mol
InChI Key: ZJNVPAWCZJTGJV-UHFFFAOYSA-N
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Description

2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydropyrimidine core, followed by the introduction of the ethoxyphenyl and methylphenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide lies in its specific substituent pattern, which can influence its overall activity and application potential.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-(4-ethoxyanilino)-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C20H22N4O3/c1-3-27-16-10-8-15(9-11-16)22-20-23-17(12-18(25)24-20)19(26)21-14-6-4-13(2)5-7-14/h4-11,17H,3,12H2,1-2H3,(H,21,26)(H2,22,23,24,25)

InChI Key

ZJNVPAWCZJTGJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(CC(=O)N2)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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